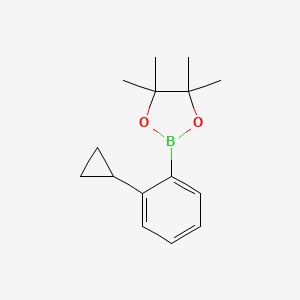

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-8-6-5-7-12(13)11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDGFSVRSANTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362243-53-5 | |

| Record name | 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, leading to the formation of the desired organoborane compound .

Industrial Production Methods

Industrial production of this compound often employs similar hydroboration techniques, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- The compound serves as a versatile boron reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts enhances the efficiency of forming carbon-carbon bonds in the synthesis of biaryl compounds.

- Case Study : In a study involving the synthesis of complex organic molecules, the use of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane improved yields significantly compared to traditional boronic acids due to its sterically hindered nature which reduces side reactions .

-

Functionalization of Aromatic Compounds :

- This compound can facilitate the functionalization of aromatic systems through electrophilic substitution reactions. Its unique structure allows for selective modifications that are crucial for developing new materials and pharmaceuticals.

- Example : Researchers have utilized this compound to introduce various functional groups onto cyclopropyl-substituted phenyl rings, resulting in derivatives with enhanced biological activity .

Applications in Medicinal Chemistry

-

Anticancer Research :

- The compound has been investigated for its potential as an anticancer agent. Its structural features enable it to interact with specific biological targets within cancer cells.

- Study Findings : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in tumor growth .

-

Drug Development :

- The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its derivatives are being explored as potential inhibitors for various enzyme systems.

- Research Insights : A recent publication highlighted that modifications to the dioxaborolane structure can lead to compounds with improved pharmacokinetic profiles and reduced toxicity .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences between 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and analogous boronate esters, emphasizing substituent effects:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and cyclopropyl (mildly electron-withdrawing via ring strain) substituents enhance or reduce electron density on the aromatic ring, affecting cross-coupling efficiency. Chloro groups (electron-withdrawing) decrease reactivity in Suzuki reactions but improve stability .

- Steric Effects : Bulky substituents like cyclopropylmethoxy () hinder catalytic access to the boron center, whereas smaller groups (e.g., cyclopropyl) balance reactivity and steric demand.

Biological Activity

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1362243-53-5) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

- CAS Number : 1362243-53-5

- MDL Number : MFCD10698533

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxaborolane structure facilitates the formation of boron complexes that can interact with biomolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It could influence signaling pathways by altering the phosphorylation states of proteins.

- Interaction with Nucleic Acids : The boron atom may facilitate binding to nucleic acids, potentially affecting gene expression.

Biological Activity Data

Research studies have investigated the biological effects of this compound in various contexts:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast and colon cancer cells.

- The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

-

Antimicrobial Properties :

- In vitro tests demonstrated that the compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- The study suggested that the compound disrupts bacterial cell wall synthesis.

-

Anti-inflammatory Effects :

- Research involving macrophage cell lines indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).

- This suggests a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A multi-step approach involves introducing the cyclopropyl group through cyclopropanation of styrene derivatives followed by boronation with pinacol borane. Key intermediates include halogenated aryl precursors (e.g., 2-bromo-2-cyclopropylbenzene), which undergo palladium-catalyzed borylation. Reaction conditions (e.g., Pd(dppf)Cl₂ catalyst, anhydrous THF, 60–80°C) are critical for achieving high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Detects the dioxaborolane ring (δ ~30–35 ppm), confirming boronate ester formation.

- ¹H/¹³C NMR : Identifies cyclopropyl (δ 0.5–1.5 ppm for CH₂; δ 1.5–2.5 ppm for CH) and tetramethyl dioxaborolane (δ 1.0–1.3 ppm) signals.

- X-ray crystallography : Resolves steric effects of the cyclopropyl group and confirms regiochemistry (e.g., C–B bond length ~1.56 Å) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 283.2) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate ester intermediate in:

- Suzuki-Miyaura cross-couplings : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers).

- Probe synthesis : The cyclopropyl group enhances rigidity in fluorescent or bioactive probes.

- Directed C–H functionalization : Acts as a directing group in transition-metal catalysis .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when steric hindrance from the cyclopropyl group is a concern?

- Methodological Answer :

- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) improve turnover by mitigating steric clashes.

- Solvent/base systems : Use toluene/K₃PO₄ for better solubility and reduced side reactions.

- Temperature control : Prolonged heating (80–100°C) enhances reactivity but risks decomposition; microwave-assisted synthesis may improve efficiency .

Q. What strategies mitigate stability issues during storage or reaction conditions?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the dioxaborolane ring.

- Solvent compatibility : Avoid protic solvents (e.g., MeOH, H₂O) to preserve boronates. Use anhydrous THF or DCM for reactions.

- Stabilizers : Add 1–5% triethylamine to scavenge trace acids in solution .

Q. How do structural analogs with varying substituents (e.g., chloro vs. cyclopropyl) impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (Cl) : Increase oxidative addition rates but reduce electron density at boron, slowing transmetallation.

- Cyclopropyl groups : Introduce steric bulk, which may lower coupling efficiency but improve regioselectivity.

- Comparative studies : Use Hammett parameters (σ) to quantify electronic effects and correlate with reaction yields .

Q. How can researchers resolve contradictions in reported reactivity data across studies (e.g., divergent yields in similar reactions)?

- Methodological Answer :

- Purity assessment : Verify boronate ester purity via ¹¹B NMR (impurities like boric acid appear at δ 10–15 ppm).

- Reaction monitoring : Use in situ IR or LC-MS to detect intermediates (e.g., arylpalladium species).

- Controlled experiments : Systematically vary Pd/ligand ratios, solvents, and bases to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.